molecular formula C17H16ClN3O2 B6447395 2-{[2-(2-chlorophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2548977-13-3

2-{[2-(2-chlorophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B6447395
CAS RN: 2548977-13-3
M. Wt: 329.8 g/mol
InChI Key: JHVGRUIZRKFYGO-UHFFFAOYSA-N
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Description

This compound is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one . Pyridopyrimidine-based fused heterocyclic compounds are frequently found in bioactive synthetic and natural products . They have been used for the development of antimicrobial , antitumor , anti-inflammatory , antimalarial , antifolate , anticonvulsant , analgesic , antioxidant , antitubercular H37Rv , antiplatelet , antihypertensive , ErbB2-inhibitory and Hepatitis C virus inhibitory agents .


Synthesis Analysis

A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives has been developed . This synthesis starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes, yielding moderate to good yields .


Molecular Structure Analysis

The structure of the pyridopyrimidine derivatives was established by spectral methods . The molecular weight of a similar compound, 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl, is 164.2044 .


Chemical Reactions Analysis

A metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Physical And Chemical Properties Analysis

The IR spectrum (KBr), ν, cm –1: 3012 [ν (=CH)], 2902 [ν (CH)], 1765 [ν (C=O)], 1585 [ν (C=C)], 1330 [ν (C–N)], 1101 [ν (C–O)], 687 [ν (C–Cl)]. The 1H NMR spectrum (CDCl3), δ, ppm: 6.01 s (1H), 6.71–6.77 m (2H), 6.83 t (4H, J 9.0 Hz), 6.87 d (2H, J 12.0 Hz), 6.98 d (2H, J 42.0 Hz), 7.51 d (2H, J 12.0 Hz), 8.10 d (2H, J 15.0 Hz). The 13C NMR spectrum (CDCl3), δ, ppm: 65.32, 112.59, 114.19, 120.16, 121.85, 124.01, 126.08, 127.04, 128.47, 131.09, 132.03, 133.04, 134.09, 135.17, 145.01, 148.19, 156.85, 168.14 .

Future Directions

Given the wide range of biological activities associated with pyridopyrimidine-based fused heterocyclic compounds, there is potential for further exploration of their chemical properties and biological activity . The development of modular approaches that provide facile and practical access to functionalized pyrido[1,2-a]pyrimidin-4-ones continues to be in high demand .

properties

IUPAC Name

2-[[2-(2-chlorophenyl)-2-methoxyethyl]amino]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-23-14(12-6-2-3-7-13(12)18)11-19-15-10-17(22)21-9-5-4-8-16(21)20-15/h2-10,14,19H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVGRUIZRKFYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=CC(=O)N2C=CC=CC2=N1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(2-chlorophenyl)-2-methoxyethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

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